chemical structure and properties of 6-methyl-6-azabicyclo[3.2.1]octane
chemical structure and properties of 6-methyl-6-azabicyclo[3.2.1]octane
An In-depth Technical Guide to 6-Methyl-6-azabicyclo[3.2.1]octane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 6-methyl-6-azabicyclo[3.2.1]octane, a key heterocyclic scaffold in medicinal chemistry.
Introduction: The Significance of the Azabicyclo[3.2.1]octane Core
The 6-azabicyclo[3.2.1]octane framework is a bridged heterocyclic amine that constitutes the core structure of numerous biologically active natural products and synthetic molecules.[1] Its rigid, three-dimensional structure makes it an attractive scaffold for the development of therapeutic agents, as it allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets.[2] The N-methylated analog, 6-methyl-6-azabicyclo[3.2.1]octane, is a foundational member of this class and serves as a crucial building block in the synthesis of compounds targeting the central nervous system. Its structural similarity to key pharmacophores has led to its exploration in the development of analgesics and treatments for neurological disorders.[3]
Chemical Structure and Stereochemistry
Molecular Identity:
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IUPAC Name: 6-Methyl-6-azabicyclo[3.2.1]octane
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CAS Number: 24173-54-4[4]
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Molecular Formula: C₈H₁₅N[5]
The structure consists of a piperidine (six-membered) ring bridged by an ethylene chain, creating a fused five-membered ring. The nitrogen atom is designated as position 6. The bridgehead carbons are at positions 1 and 5. This rigid bicyclic system significantly restricts conformational flexibility compared to monocyclic amines.
Conformational Analysis: The 6-azabicyclo[3.2.1]octane skeleton typically adopts a conformation where the six-membered piperidine ring is in a chair form and the five-membered ring is in an envelope form. In the closely related 3-azabicyclo[3.2.1]octane system, extensive NMR and computational studies have shown that the N-methyl group predominantly occupies an equatorial position to minimize steric interactions. This arrangement is considered the most stable conformation for these bicyclic systems.
Caption: 2D structure of 6-methyl-6-azabicyclo[3.2.1]octane with IUPAC numbering.
Physicochemical Properties
While specific experimental data for 6-methyl-6-azabicyclo[3.2.1]octane is not widely published, the following table includes its fundamental properties and computed values from reliable databases, which are valuable for experimental design. For context, the boiling points of similarly structured derivatives are also included.
| Property | Value | Source |
| Molecular Weight | 125.22 g/mol | PubChem[5] |
| Molecular Formula | C₈H₁₅N | PubChem[5] |
| XLogP3 (Computed) | 1.5 | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |
| Boiling Point (Related Cpd.) | 95-100 °C / 22 Torr (for 1,3,3-trimethyl derivative) | Sigma-Aldrich |
| Boiling Point (Related Cpd.) | 286.8 °C / 760 mmHg (for 1-phenyl derivative) | ChemNet |
Spectroscopic Analysis
Spectroscopic analysis is essential for the structural confirmation of 6-methyl-6-azabicyclo[3.2.1]octane. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy: The asymmetry of the molecule results in a complex NMR spectrum where most protons and carbons are chemically non-equivalent.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~2.3 | Singlet | N-CH₃ protons. |
| ~2.5 - 3.0 | Multiplets | Protons on carbons adjacent to nitrogen (C5, C7). | |
| ~1.5 - 2.2 | Multiplets | Bridgehead protons (C1) and other ring methylene protons. | |
| ¹³C | ~40 | Quartet | N-CH₃ carbon. |
| ~55 - 65 | Triplets | Carbons adjacent to nitrogen (C5, C7). | |
| ~30 - 45 | Doublets/Triplets | Bridgehead and other ring carbons. |
Infrared (IR) Spectroscopy: The IR spectrum is characterized by the vibrations of its aliphatic C-H and C-N bonds.
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2950-2850 cm⁻¹: Strong C-H stretching vibrations from the methyl and methylene groups.
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1470-1450 cm⁻¹: C-H bending (scissoring) vibrations.
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1250-1020 cm⁻¹: C-N stretching vibrations, characteristic of tertiary amines.
Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), bicyclic amines like this are expected to show a prominent molecular ion (M⁺) peak. The fragmentation pattern is typically dominated by alpha-cleavage adjacent to the nitrogen atom, leading to the loss of alkyl radicals and the formation of stable iminium ions. The tropane (8-azabicyclo[3.2.1]octane) system, a close isomer, is well-studied and shows characteristic fragmentation that can be used as a model for predicting the behavior of the 6-aza isomer.[6][7]
Synthesis and Purification
The synthesis of the 6-azabicyclo[3.2.1]octane core can be achieved through various strategies, including intramolecular cyclizations.[1][8] A common and effective approach involves the reductive amination of a corresponding bicyclic ketone. The direct precursor, 6-methyl-6-azabicyclo[3.2.1]octan-3-one, has been synthesized from 6-oxabicyclo[3.2.1]oct-3-en-7-one.[9] The final step to obtain the title compound would be the complete reduction of the ketone functionality.
Caption: General synthetic workflow to 6-methyl-6-azabicyclo[3.2.1]octane.
Exemplary Protocol: Wolff-Kishner Reduction of 6-Methyl-6-azabicyclo[3.2.1]octan-3-one
This protocol is a representative procedure based on standard Wolff-Kishner reduction conditions, a classic method for deoxygenating ketones.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-methyl-6-azabicyclo[3.2.1]octan-3-one (1.0 eq.), diethylene glycol as a solvent, and hydrazine hydrate (4.0 eq.).
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Initial Heating: Heat the mixture to 100-120 °C for 1-2 hours.
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Base Addition and Water Removal: Cool the mixture slightly and add potassium hydroxide pellets (4.0 eq.). Replace the reflux condenser with a distillation head and heat the mixture to distill off water and excess hydrazine.
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High-Temperature Reflux: Once the water is removed, replace the distillation head with the reflux condenser again and heat the reaction mixture to a higher temperature (190-210 °C) for 3-5 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
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Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography on silica gel to yield pure 6-methyl-6-azabicyclo[3.2.1]octane.
Reactivity and Applications in Drug Development
The chemical reactivity of 6-methyl-6-azabicyclo[3.2.1]octane is dominated by the lone pair of electrons on the tertiary nitrogen atom, which imparts basic and nucleophilic character. It readily forms salts with acids and can be quaternized with alkyl halides.
The rigid scaffold of 6-methyl-6-azabicyclo[3.2.1]octane is a privileged structure in medicinal chemistry. By functionalizing the bicyclic core, chemists can design potent and selective ligands for various biological targets.
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Analgesics: Derivatives of 1-phenyl-6-azabicyclo[3.2.1]octane have been investigated for their analgesic and narcotic antagonist activities, showing potential for pain management.[3]
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Dopamine Transporter (DAT) Inhibitors: The structural similarity of the azabicyclo[3.2.1]octane core to the tropane skeleton of cocaine has inspired the development of novel DAT inhibitors. These compounds are valuable tools for studying the neurobiology of addiction and for the potential treatment of neuropsychiatric disorders.[1]
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NAAA Inhibitors: More recently, the azabicyclo[3.2.1]octane core has been incorporated into potent and systemically available inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. This highlights the scaffold's potential in developing treatments for chronic inflammatory diseases.
References
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Philip, A., Pitner, J. B., Joo, Y. J., Triggle, D. J., & Carroll, F. I. (1990). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. Journal of the Chemical Society, Chemical Communications, (14), 984-985. [Link]
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Chepyshev, S. V., et al. (2018). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Angewandte Chemie International Edition, 57(4), 977-981. [Link]
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Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]-Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]
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Pulipaka, A. B., & Bergmeier, S. C. (2008). A Synthesis of 6-Azabicyclo[3.2.1]octanes. The Role of N-Substitution. The Journal of Organic Chemistry, 73(4), 1462–1467. [Link]
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Pulipaka, A. B., & Bergmeier, S. C. (2008). A synthesis of 6-azabicyclo[3.2.1]octanes. The role of N-substitution. The Journal of Organic Chemistry, 73(4), 1462-1467. [Link]
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NextSDS. (n.d.). 6-Methyl-6-azabicyclo[3.2.1]octan-3-one. NextSDS Substance Database. Retrieved March 27, 2026, from [Link]
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Takeda, M., Inoue, H., Noguchi, K., Honma, Y., Kawamori, M., Tsukamoto, G., & Yamawaki, Y. (1977). Azabicycloalkanes as analgetics. 3. Structure-activity relations of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry of (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane and its 7-endo-methyl derivative. Journal of Medicinal Chemistry, 20(2), 221-228. [Link]
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Monteiro, M., & Candeias, N. R. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(12), 2269-2281. [Link]
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